2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carbonitrile hydrochloride
Overview
Description
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carbonitrile hydrochloride is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carbonitrile hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or halides.
Addition: Various electrophiles and nucleophiles can participate in addition reactions.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carbonitrile hydrochloride may be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Isoquinoline derivatives: These compounds share a similar core structure but may have different substituents or functional groups.
Cyclopropane derivatives: These compounds also feature the cyclopropane ring but differ in their overall structure and properties.
Uniqueness: 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carbonitrile hydrochloride stands out due to its spirocyclic structure, which imparts unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-5-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-6-9-2-1-3-10-7-14-8-12(4-5-12)11(9)10;/h1-3,14H,4-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAFPRWAIRWOBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C(=CC=C3)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744636 | |
Record name | 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203685-03-3 | |
Record name | 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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